molecular formula C24H24N4O2S2 B250653 N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea

N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea

Cat. No.: B250653
M. Wt: 464.6 g/mol
InChI Key: SELMPWQVFBNUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperazine ring, a thiophene ring, and a carbamothioyl group, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the Piperazine Intermediate: : The initial step involves the acylation of piperazine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

  • Coupling with Phenyl Isothiocyanate: : The resulting 4-(2-methylbenzoyl)piperazine is then reacted with phenyl isothiocyanate to form the corresponding thiourea derivative. This step is usually performed in a polar solvent such as acetonitrile under reflux conditions.

  • Cyclization with Thiophene-2-carboxylic Acid: : The final step involves the cyclization of the thiourea derivative with thiophene-2-carboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC). This reaction is typically carried out in an inert atmosphere to prevent oxidation and ensure high purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and solvents to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The carbonyl group in the 2-methylbenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl halides, triethylamine, and dichloromethane.

Major Products

    Oxidation: Sulfoxides and sulfones of the thiophene ring.

    Reduction: Alcohol derivatives of the 2-methylbenzoyl moiety.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has several scientific research applications:

  • Medicinal Chemistry: : This compound is being explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Pharmacology: : Studies have shown that this compound can modulate the activity of certain receptors and enzymes, making it useful in pharmacological research to understand disease mechanisms and develop new treatments.

  • Materials Science: : The compound’s ability to form stable complexes with metals and other organic molecules makes it useful in the development of new materials with specific electronic, optical, or catalytic properties.

  • Biological Research: : It is used as a tool compound to study the function of specific proteins and pathways in cells, helping researchers to elucidate the molecular basis of various diseases.

Mechanism of Action

The mechanism of action of N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea involves its interaction with specific molecular targets, such as receptors, enzymes, and ion channels. The compound can bind to these targets and modulate their activity, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]benzene-2-carboxamide: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity. This makes it distinct from similar compounds with different aromatic rings, potentially offering advantages in terms of selectivity and potency in various applications.

Properties

Molecular Formula

C24H24N4O2S2

Molecular Weight

464.6 g/mol

IUPAC Name

N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C24H24N4O2S2/c1-17-5-2-3-6-20(17)23(30)28-14-12-27(13-15-28)19-10-8-18(9-11-19)25-24(31)26-22(29)21-7-4-16-32-21/h2-11,16H,12-15H2,1H3,(H2,25,26,29,31)

InChI Key

SELMPWQVFBNUPC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CS4

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CS4

Origin of Product

United States

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